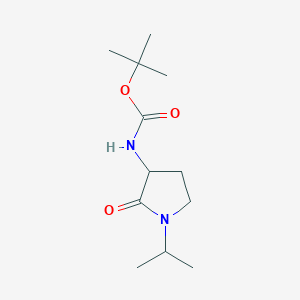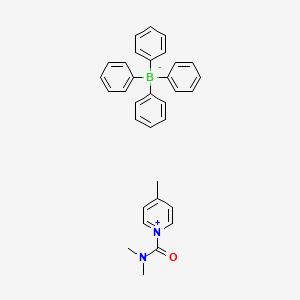
4-Chloro-1,2-benzothiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzo[d]isothiazol-7-amine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.64 g/mol . This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-Chlorobenzo[d]isothiazol-7-amine typically involves the reaction of 4-chlorobenzo[d]isothiazole with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-Chlorobenzo[d]isothiazol-7-amine undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can be coupled with various aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chlorobenzo[d]isothiazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]isothiazol-7-amine involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and microbial growth .
Comparison with Similar Compounds
4-Chlorobenzo[d]isothiazol-7-amine can be compared with other isothiazole derivatives, such as:
Benzo[d]isothiazol-3-amine: Lacks the chlorine substituent, leading to different reactivity and biological activity.
4-Bromobenzo[d]isothiazol-7-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.
The uniqueness of 4-Chlorobenzo[d]isothiazol-7-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
35271-94-4 |
|---|---|
Molecular Formula |
C7H5ClN2S |
Molecular Weight |
184.65 g/mol |
IUPAC Name |
4-chloro-1,2-benzothiazol-7-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2 |
InChI Key |
WCUQNRWBNCTRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


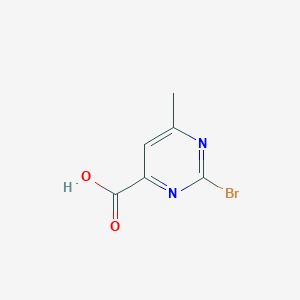
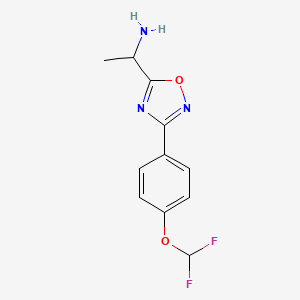
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile](/img/structure/B11776012.png)
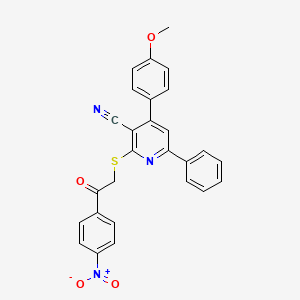
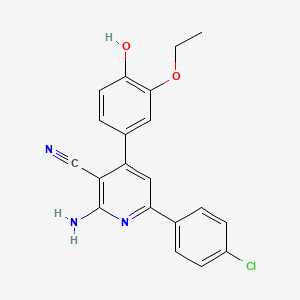
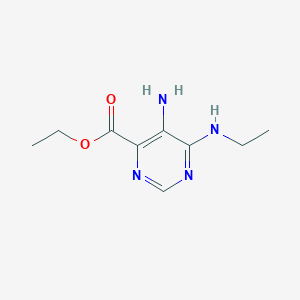

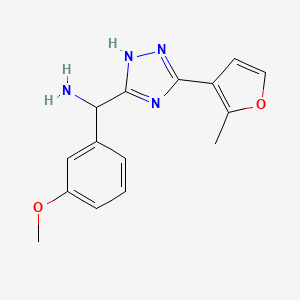
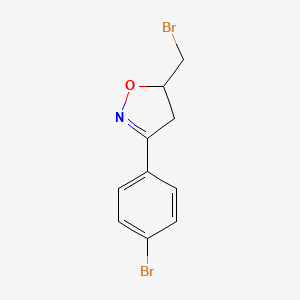
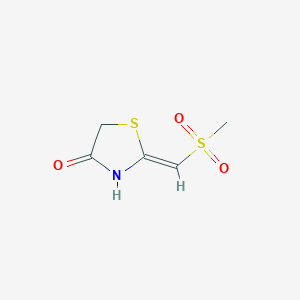
![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776061.png)
![4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776064.png)
